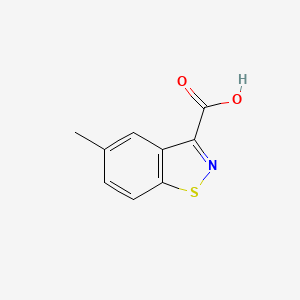

5-甲基-1,2-苯并噻唑-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

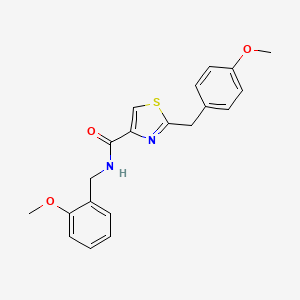

5-Methyl-1,2-benzothiazole-3-carboxylic acid is a compound that belongs to the class of benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds that consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The nine atoms of the bicycle and the attached substituents in benzothiazoles are coplanar . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazoles are colorless, slightly viscous liquids . They have a sulfurous odor and meaty flavor . The molar mass of 5-Methyl-1,2-benzothiazole-3-carboxylic acid is 193.22 g/mol .科学研究应用

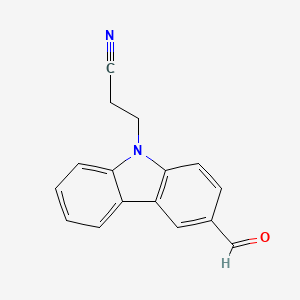

生理 pH 感测

一种基于苯并噻唑的聚集诱导发射光致变色剂 (AIEgen) 在不同的状态下表现出多荧光发射,用于高灵敏度检测生物样品和中性水样中的 pH 波动。该应用对于生理和环境监测至关重要,提供了可逆的酸/碱切换的黄/青色发射转变,伴随着 pH 值的突然跳跃,适用于检测生理 pH 范围内的微小变化 (Li 等,2018)。

细胞内 pH 成像

开发了一种新的荧光和比色 pH 探针,在监测酸性和碱性溶液中表现出出色的水溶性和实用性。该探针由于其高稳定性、选择性和大的斯托克斯位移,显示出作为细胞内 pH 成像的开/关实时传感器的潜力。其肉眼比色响应以及溶液和固态的适用性使其成为生物和环境应用的有前途的工具 (Diana 等,2020)。

抗肿瘤活性

多项研究合成了 2-(4-氨基苯基)苯并噻唑并对其进行了评估,揭示了其对人乳腺癌细胞系的体外和体内强效抑制活性。这些化合物具有选择性细胞毒性,已导致癌症治疗的重大进展,特别是对于雌激素受体阳性和阴性乳腺癌。该机制涉及敏感肿瘤细胞中 DNA 加合物的形成,指出了癌症治疗的新方法 (Shi 等,1996;Leong 等,2003)。

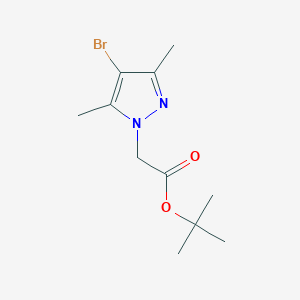

抗菌和抗真菌活性

对苯并噻唑衍生物的抗菌和抗真菌活性的研究产生了对各种微生物具有良好至中等功效的化合物。这些发现强调了苯并噻唑化合物在开发新的抗菌剂中的潜力,为对抗耐药细菌和真菌感染做出了贡献 (Chavan & Pai,2007)。

具有发光和磁性特性的配位聚合物

使用苯并噻唑衍生物合成配位聚合物产生了具有有趣的发光和磁性特性的材料。这些聚合物具有复杂的氢键模式和三维框架,在材料科学中具有潜在的应用,特别是在传感器开发和磁性研究中 (He 等,2020)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .

Result of Action

Benzothiazole derivatives have been reported to display antibacterial activity .

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

属性

IUPAC Name |

5-methyl-1,2-benzothiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASMYKUXMJUVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)

![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)

![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)